2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone consists of a benzophenone core with a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group attached to it .Scientific Research Applications
Structural Elucidation
A structural study of a closely related antitubercular drug candidate, BTZ043 , highlights the compound's promising characteristics against tuberculosis. This study utilized X-ray crystallography, variable temperature NMR, and DFT calculations to reveal the chiral nature and diastereomeric conformers of the compound, demonstrating its complex structural properties and potential as a powerful antitubercular agent (Richter et al., 2022).
Synthetic Applications
Research into the three-component reactions involving triphenylphosphine and electron-deficient alkynes, including derivatives of the mentioned compound, has been shown to produce a variety of structurally diverse and potentially biologically active spirocyclic compounds. Such reactions exhibit good yields and diastereoselectivity, offering pathways for the synthesis of novel organic compounds with potential pharmaceutical applications (Han et al., 2020).
Antiviral Evaluation
A new series of spirothiazolidinone compounds , bearing structural similarities, were synthesized and evaluated for their antiviral activities. Certain derivatives showed strong activity against the influenza A/H3N2 virus and human coronavirus 229E, suggesting the therapeutic potential of such spirocyclic compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).
Material Science Applications
The synthesis and characterization of benzophenone-di-1,3-dioxane as a novel photoinitiator for free radical polymerization highlight the material science applications of related benzophenone derivatives. This compound was found to efficiently initiate polymerization of acrylates and methacrylates, indicating its utility in the development of new polymer materials with enhanced properties (Wang Kemin et al., 2011).
properties
IUPAC Name |
(2,3-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-5-3-8-21(18(17)2)22(25)20-7-4-6-19(15-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFERJBAFTPQAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643313 | |
Record name | (2,3-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |
CAS RN |
898761-81-4 | |
Record name | (2,3-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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